molecular formula C11H17ClN2O B2872657 N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1808676-36-9

N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride

Cat. No.: B2872657
CAS No.: 1808676-36-9
M. Wt: 228.72
InChI Key: ROAJRZQQZJIUSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the reaction of cyclopentanecarboximidamide with furan-2-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Scientific Research Applications

N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can be compared with other furan derivatives, such as:

    Furan-2-carboxamide: Similar in structure but lacks the cyclopentane ring, making it less complex.

    Furan-2-ylmethylamine: Contains an amine group instead of the carboximidamide group, leading to different chemical properties.

    Furan-2-ylmethyl furan-2-carboxylate: An ester derivative with different reactivity and applications.

The uniqueness of N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride lies in its combination of the furan ring with the cyclopentane carboximidamide moiety, providing distinct chemical and biological properties .

Properties

IUPAC Name

N'-(furan-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAJRZQQZJIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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